molecular formula C24H27NO5 B1611690 (4R)-Boc-4-benzyl-Pyr-OBzl CAS No. 203645-44-7

(4R)-Boc-4-benzyl-Pyr-OBzl

Cat. No.: B1611690
CAS No.: 203645-44-7
M. Wt: 409.5 g/mol
InChI Key: LMILJTUPJYRGKN-UXHICEINSA-N
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Description

(4R)-Boc-4-benzyl-Pyr-OBzl is a complex organic compound with significant interest in the field of chemistry

Scientific Research Applications

(4R)-Boc-4-benzyl-Pyr-OBzl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-Boc-4-benzyl-Pyr-OBzl typically involves multiple steps. One common method involves the reaction of 2-benzyl 1-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions. The reaction is usually carried out in pyridine at 0°C, followed by stirring at room temperature for 12 hours. The solvent is then evaporated in vacuo, and the residue is poured into an ice bath. The mixture is extracted with ethyl acetate and washed with 1M HCl, H2O, Na2CO3 (10%), and H2O. The combined organic phases are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated to give a yellow oil, which is purified by column chromatography (eluent = hexane:ethyl acetate 8:2) to obtain the final product as a colorless oil with a yield of 75% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-Boc-4-benzyl-Pyr-OBzl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (4R)-Boc-4-benzyl-Pyr-OBzl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl 1-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate: Similar in structure but with a tosyloxy group instead of a benzyl group.

    2-Benzyl 1-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: Similar but with a hydroxyl group.

Uniqueness

(4R)-Boc-4-benzyl-Pyr-OBzl is unique due to its specific structural arrangement and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-23(28)25-20(22(27)29-16-18-12-8-5-9-13-18)15-19(21(25)26)14-17-10-6-4-7-11-17/h4-13,19-20H,14-16H2,1-3H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMILJTUPJYRGKN-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@H](C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572273
Record name 2-Benzyl 1-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203645-44-7
Record name 2-Benzyl 1-tert-butyl (2S,4R)-4-benzyl-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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